
trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3. It has a molecular weight of 224.13 . This compound is in solid form .
Synthesis Analysis
The synthesis of similar compounds, such as trans-disubstituted pyrazolylcyclopropane building blocks, has been described in the literature . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Molecular Structure Analysis
The SMILES string of this compound is CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl . This indicates that the compound contains a 1-methyl-1h-pyrazol-4-yl group attached to a cyclopropanamine group, and it is a dihydrochloride salt .Physical And Chemical Properties Analysis
As mentioned earlier, “trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available resources.科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Complex Compounds
This chemical serves as a precursor in synthesizing various complex compounds. For example, Budzisz et al. (2004) discussed its use in synthesizing highly substituted pyrazole ligands, which were then used to form complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004).
Structural Characterization
The compound has been used in studies involving structural characterization and analysis. For instance, Liu et al. (2009) utilized it in the synthesis of a specific compound, enabling the study of its molecular structure and intramolecular hydrogen bonds (Liu et al., 2009).
Spectral Response and Photophysical Analysis
Mati et al. (2012) explored the spectral response of geometrical isomers of a pyrazoline derivative, highlighting the compound's role in photophysical and quantum chemical analysis (Mati et al., 2012).
Chemical Reactions and Properties
Photochemical Reactions
The compound is used in studies of photochemical reactions. Quast and Jakobi (1991) explored the retention of configuration and stereoselectivity in the photolysis of cis- and trans-tetraalkyl-4-methylene-1-pyrazolines, highlighting the compound's significance in studying reaction mechanisms (Quast & Jakobi, 1991).
Synthesis of Biologically Active Compounds
Liu et al. (2017) discussed its role as an intermediate in the synthesis of biologically active compounds, such as those used in cancer therapy (Liu et al., 2017).
Catalytic and Synthetic Applications
Catalysis in Polymerization
Choi et al. (2015) demonstrated the use of a derivative of this compound in catalyzing the polymerization of methyl methacrylate, indicating its potential application in materials science (Choi et al., 2015).
Versatile Intermediate in Synthesis
The compound serves as a versatile intermediate in the synthesis of various other chemicals, as illustrated by the work of Kazuta et al. (2002), who used it to create conformationally restricted analogues of histamine (Kazuta et al., 2002).
作用機序
Target of Action
The primary target of trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride interacts with NAMPT, leading to its activation . This activation enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the conversion of nicotinamide to NAD+, which is crucial for various cellular processes including energy metabolism and cell survival .
Pharmacokinetics
The compound’s interaction with the cyp enzyme system has been noted . It was found to have attenuated CYP direct inhibition (DI) towards multiple CYP isoforms , which suggests that it may have a favorable pharmacokinetic profile.
Result of Action
The activation of NAMPT by trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride leads to an increase in the availability of NAD+ . This can enhance various NAD±dependent processes, potentially offering therapeutic benefits in the treatment of diseases related to metabolism and aging .
特性
IUPAC Name |
(1R,2S)-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDAUIZBWDPLZ-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1-Methyl-1h-pyrazol-4-yl)cyclopropanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


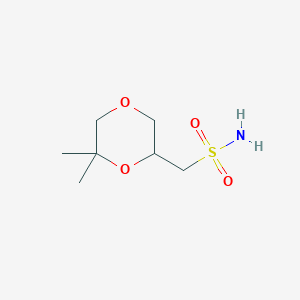
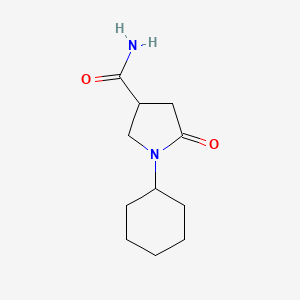
![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2438541.png)
![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)
![Methyl 2-{[(2-{[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]carbonyl}hydrazino)carbonothioyl]amino}nicotinate](/img/structure/B2438550.png)
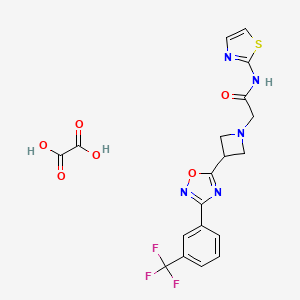
![(3E)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2438553.png)
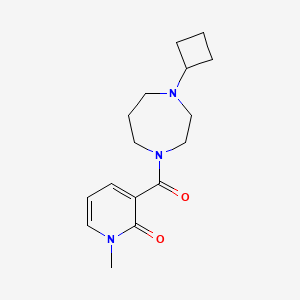
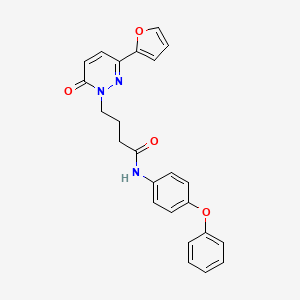
![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)

![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)